Benzyl thiomorpholine-4-carboxylate

Thymidylate synthase inhibition Antibacterial Enzyme kinetics

Researchers require validated TS inhibitor scaffolds, not generic thiomorpholines. Substitution with other benzylthiomorpholines alters activity. - **Precise activity**: IC50 850 nM against E. coli thymidylate synthase; orthogonal Cbz protection. - **Controlled deprotection**: Hydrogenolysis removes Cbz without ring degradation. - **Supply**: ≥95% purity, CAS 140174-13-6 verified-not the dioxide analog (140174-14-7).

Molecular Formula C12H15NO2S
Molecular Weight 237.32
CAS No. 140174-13-6
Cat. No. B2695429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl thiomorpholine-4-carboxylate
CAS140174-13-6
Molecular FormulaC12H15NO2S
Molecular Weight237.32
Structural Identifiers
SMILESC1CSCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyNYUVWFKXXNINGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl Thiomorpholine-4-carboxylate Overview


Benzyl thiomorpholine-4-carboxylate (CAS 140174-13-6) is a thiomorpholine heterocyclic compound with molecular formula C₁₂H₁₅NO₂S and molecular weight 237.32 g/mol . It functions as a benzyl carbamate (Cbz)-protected thiomorpholine building block used in organic synthesis and medicinal chemistry . Thiomorpholine is the sulfur analog of morpholine, with sulfur imparting altered physicochemical and reactivity properties relative to its oxygen-containing counterpart [1].

Benzyl Thiomorpholine-4-carboxylate Substitution Risks


Substitution among thiomorpholine carboxylate derivatives without rigorous verification is scientifically unsound. The specific substitution pattern—namely the benzyl carbamate moiety at the 4-position—directly governs both the compound‘s intended synthetic utility (as an orthogonal protecting group) and its biological target interactions . Even structurally similar analogs differ markedly in their activity profiles; for example, 2-benzylthiomorpholine hydrochloride exhibits antibacterial activity (MIC 5–10 µM against S. aureus), whereas benzyl thiomorpholine-4-carboxylate’s documented enzyme inhibition target is thymidylate synthase (IC₅₀ 850 nM) [1]. The sulfur atom in the thiomorpholine ring also confers distinct hydrophilicity and reactivity compared to oxygen-containing morpholine analogs, making class-level inference unreliable [2].

Benzyl Thiomorpholine-4-carboxylate Comparative Evidence


Thymidylate Synthase Inhibition vs. Class-Lead Inhibitors

Benzyl thiomorpholine-4-carboxylate demonstrates micromolar-range inhibition of Escherichia coli thymidylate synthase (TS) with an IC₅₀ of 850 nM [1]. This compares favorably to the class of thiomorpholine derivatives tested for hypolipidemic and antioxidant activity, where IC₅₀ values as low as 7.5 µM were observed in ferrous/ascorbate-induced assays [2]. While direct head-to-head comparison is unavailable, cross-study comparison reveals benzyl thiomorpholine-4-carboxylate‘s TS inhibitory potency lies within a therapeutically relevant micromolar range and is quantitatively distinct from the antibacterial activity of its positional isomer, 2-benzylthiomorpholine hydrochloride (MIC = 5–10 µM against S. aureus) .

Thymidylate synthase inhibition Antibacterial Enzyme kinetics

Hydrophilicity: Thiomorpholine vs. Morpholine Scaffolds

Thiomorpholine-containing polymers exhibit quantifiably lower hydrophilicity compared to their morpholine-containing counterparts [1]. While exact logP values for benzyl thiomorpholine-4-carboxylate are not reported in the reviewed literature, class-level evidence indicates that substitution of the ring oxygen with sulfur reduces polymer hydrophilicity; conversely, thiomorpholine oxide derivatives increase hydrophilicity relative to morpholine [2]. This differential tunability of physicochemical properties—accessible only via the thiomorpholine scaffold—provides a basis for selecting thiomorpholine-based building blocks over morpholine analogs when reduced hydrophilicity or sulfur-mediated metal coordination is desired .

Polymer chemistry Hydrophilicity Biocompatibility Drug delivery

Commercial Purity and Form Comparison

Benzyl thiomorpholine-4-carboxylate (CAS 140174-13-6) is commercially available from major chemical suppliers with documented purity specifications. Sigma-Aldrich (Key Organics/BIONET catalog) lists the product at 95% purity, supplied in liquid physical form . MolCore lists the compound with purity specification NLT 97% . In contrast, the closely related analog benzyl thiomorpholine-4-carboxylate 1,1-dioxide (CAS 140174-14-7) is a distinct solid compound with different molecular formula (C₁₂H₁₅NO₄S) and molecular weight (269.32 g/mol) , and is not interchangeable for synthetic applications requiring the non-oxidized thiomorpholine scaffold. Procurement of the correct CAS number with verified purity specification is essential to avoid inadvertent substitution with the dioxide analog.

Chemical procurement Purity specification Vendor comparison

Benzyl Thiomorpholine-4-carboxylate Application Scenarios


Thymidylate Synthase Inhibitor Screening

Benzyl thiomorpholine-4-carboxylate should be procured as a reference compound or starting scaffold for thymidylate synthase (TS) inhibitor research. The compound demonstrates an IC₅₀ of 850 nM against E. coli TS in spectrophotometric assays measuring tetrahydrofolate oxidation [1]. This sub-micromolar activity positions the compound as a viable starting point for structure-activity relationship (SAR) studies aimed at optimizing TS inhibition for antibacterial or anticancer applications. Researchers should not substitute this compound with 2-benzylthiomorpholine hydrochloride or other thiomorpholine carboxylates, as their documented biological activities differ markedly (antimicrobial vs. TS inhibition) [2].

Reduced-Hydrophilicity Polymer Synthesis

For researchers developing polymers requiring reduced hydrophilicity relative to PEG or morpholine-based materials, benzyl thiomorpholine-4-carboxylate serves as a protected thiomorpholine monomer precursor. Class-level evidence demonstrates that thiomorpholine-containing polymers exhibit lower hydrophilicity than their morpholine counterparts, while maintaining biocompatibility [1]. The benzyl carbamate protecting group allows controlled deprotection for subsequent functionalization. This application scenario is supported by the European Polymer Journal review documenting the differential physicochemical properties of thiomorpholine- vs. morpholine-derived polymers [2].

Cbz-Protected Thiomorpholine Building Block

Benzyl thiomorpholine-4-carboxylate is optimally procured as a Cbz-protected thiomorpholine building block for multi-step organic syntheses requiring orthogonal amine protection. The benzyl carbamate moiety can be selectively removed via hydrogenolysis without affecting other functional groups, enabling modular synthetic strategies [1]. Commercial availability in ≥95% purity from multiple vendors (Sigma-Aldrich, MolCore) ensures reproducible synthetic outcomes [2]. Procurement of the correct CAS number (140174-13-6) is critical to avoid inadvertent acquisition of the dioxide analog (CAS 140174-14-7), which has a different molecular formula and would alter downstream synthetic routes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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